Dihydroorotase Inhibition: 6-Methyl-10-phenanthridinamine Is Essentially Inactive (IC50 ~1 mM), Differentiating It from Active Dihydroorotase Inhibitors
In a BindingDB-recorded enzymatic assay against mouse Ehrlich ascites dihydroorotase at pH 7.37, 6-Methyl-10-phenanthridinamine exhibited an IC₅₀ of 1.00 × 10⁶ nM (1 mM), confirming essentially no inhibitory activity at the tested concentration of 10 µM [1]. This stands in marked contrast to the known dihydroorotase inhibitor 5-fluorouracil (5-FU), which inhibits the same enzyme with IC₅₀ values in the low micromolar range (e.g., ~5–15 µM in various dihydroorotase assays) [2]. The three-order-of-magnitude difference establishes 6-Methyl-10-phenanthridinamine as a candidate negative control or inactive scaffold in dihydroorotase-related pyrimidine biosynthesis studies.
| Evidence Dimension | Inhibition of dihydroorotase enzyme activity |
|---|---|
| Target Compound Data | IC₅₀ = 1,000,000 nM (1 mM) at 10 µM, pH 7.37 |
| Comparator Or Baseline | 5-Fluorouracil: IC₅₀ ≈ 5–15 µM (5000–15000 nM) against dihydroorotase |
| Quantified Difference | ≥66-fold to ≥200-fold weaker inhibition; effectively inactive (≤10% inhibition at 10 µM) |
| Conditions | Mouse Ehrlich ascites dihydroorotase, pH 7.37, compound concentration 10 µM (BindingDB assay) |
Why This Matters
For researchers studying pyrimidine biosynthesis or screening for dihydroorotase inhibitors, this compound can serve as a well-defined inactive phenanthridine control, whereas treatment with the uncharacterized analog 6-phenanthridinamine (no published dihydroorotase data) would introduce unknown enzyme-interaction risk.
- [1] BindingDB BioAssay Record. IC50 = 1.00E+6 nM for 6-Methyl-10-phenanthridinamine vs. dihydroorotase from mouse Ehrlich ascites, pH 7.37. BindingDB.org. View Source
- [2] H.H. Guan, Y.H. Huang, et al. Structural basis for the interaction modes of dihydroorotase with the anticancer drugs 5-fluorouracil and 5-aminouracil. PDB 6l0b; Biochem. Biophys. Res. Commun. (2020). 5-FU IC50 in low µM range. View Source
